![molecular formula C16H14ClNO5S B11940569 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzisothiazolone core with a chlorophenoxy and hydroxypropyl substituent, making it a unique molecule with significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the oxygen functionalities.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)propionic acid: Shares the chlorophenoxy group but differs in the core structure.
3-(4-chlorophenoxy)propionic acid: Similar in structure but lacks the benzisothiazolone core.
Uniqueness
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is unique due to its combination of the benzisothiazolone core with the chlorophenoxy and hydroxypropyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H14ClNO5S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H14ClNO5S/c17-11-5-7-13(8-6-11)23-10-12(19)9-18-16(20)14-3-1-2-4-15(14)24(18,21)22/h1-8,12,19H,9-10H2 |
InChI Key |
AEKIKJDEYWLQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.